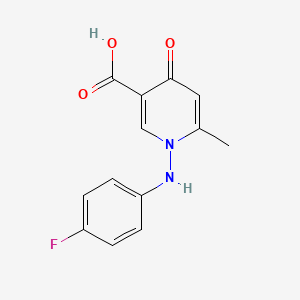

1-(4-Fluoroanilino)-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid

Description

1-(4-Fluoroanilino)-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid (CAS: 477868-44-3) is a pyridine derivative characterized by a 4-oxo-1,4-dihydropyridine core substituted with a 4-fluoroanilino group at position 1 and a methyl group at position 4. Its molecular formula is C₁₃H₁₁FN₂O₃, with a molecular weight of 262.24 g/mol .

Properties

IUPAC Name |

1-(4-fluoroanilino)-6-methyl-4-oxopyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FN2O3/c1-8-6-12(17)11(13(18)19)7-16(8)15-10-4-2-9(14)3-5-10/h2-7,15H,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRDXDNIJUZTSFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(=CN1NC2=CC=C(C=C2)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-Fluoroanilino)-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Fluoroanilino Intermediate: The synthesis begins with the preparation of 4-fluoroaniline, which is achieved by the hydrogenation of 4-nitrofluorobenzene.

Coupling Reaction: The 4-fluoroaniline is then coupled with a suitable pyridine derivative under controlled conditions to form the desired product.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(4-Fluoroanilino)-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts to drive the reactions to completion.

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of 1-(4-Fluoroanilino)-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid. It has been evaluated against various bacterial strains, revealing moderate to strong antibacterial activity.

Case Study: Antibacterial Efficacy

A study conducted on this compound demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The disc diffusion assay showed that it exhibited significant inhibition zones comparable to standard antibiotics such as ampicillin and kanamycin. The minimum inhibitory concentration (MIC) values indicated that this compound could serve as a potential lead for developing new antibacterial agents .

| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 18 | 32 |

| Escherichia coli | 15 | 64 |

| Bacillus subtilis | 20 | 16 |

Anticancer Properties

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it inhibits the growth of various cancer cell lines, including lung carcinoma and breast cancer cells.

Case Study: Growth Inhibition in Cancer Cells

In a study involving human lung carcinoma A549 cells, 1-(4-Fluoroanilino)-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid exhibited an IC50 value of 12 µM, indicating potent growth inhibitory effects. This suggests its potential as a therapeutic agent in cancer treatment .

Drug Design and Development

The structural features of 1-(4-Fluoroanilino)-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid make it a valuable scaffold in drug design. Its ability to interact with biological targets can be exploited to develop novel drugs with improved efficacy and reduced side effects.

Applications in Mannich Base Synthesis

As a precursor for Mannich bases, this compound has been utilized in synthesizing derivatives with enhanced biological activities. Mannich bases derived from this compound have shown promising results as anticancer and antibacterial agents .

Mechanism of Action

The mechanism of action of 1-(4-Fluoroanilino)-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid involves its interaction with specific molecular targets in the body. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various therapeutic effects, such as the suppression of tumor growth in cancer treatment . The molecular pathways involved often include the modulation of signal transduction pathways and the regulation of gene expression .

Comparison with Similar Compounds

Structural Analogs in the Pyridine Family

The compound shares structural similarities with other 4-oxo-1,4-dihydropyridine derivatives, differing primarily in substituent patterns:

Key Observations :

- Substituent Position: The 4-fluoroanilino group in the target compound contrasts with the 2-fluorophenyl group in the pyridazine analog .

- Hydrophobicity: The 4-isopropylphenyl analog is more hydrophobic than the 4-fluoroanilino derivative, which may influence solubility and membrane permeability.

Metabolic and Biodegradability Considerations

- Fluorine substituents can reduce metabolic degradation. highlights that pradofloxacin, a fluoroquinolone with a C-8 cyano group, undergoes hydroxylation and defluorination during microbial transformation . The 4-fluoroanilino group in the target compound may similarly resist enzymatic cleavage, prolonging biological activity.

- Comparative data from suggests that non-fluorinated analogs (e.g., 6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid) lack this metabolic stability.

Solubility and Stability

- Melting Points: While direct data for the target compound is unavailable, ethyl 1-ethyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (a related fluorinated compound) has a melting point of 204–208°C , suggesting high thermal stability for fluorinated derivatives.

Biological Activity

1-(4-Fluoroanilino)-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid, with the molecular formula and CAS number 477868-44-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Weight : 262.24 g/mol

- Chemical Structure : The compound features a pyridine ring substituted with a fluorinated aniline and a carboxylic acid group, contributing to its unique biological properties.

Research indicates that compounds similar to 1-(4-Fluoroanilino)-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid may interact with various biological targets, including:

- Enzymatic Inhibition : Compounds in this class often inhibit enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.

- Receptor Modulation : They may modulate receptor activity, influencing signaling pathways crucial for cell function.

Antimicrobial Activity

Studies have shown that derivatives of pyridinecarboxylic acids exhibit antimicrobial properties. For instance, related compounds have demonstrated effectiveness against various bacterial strains by disrupting cell wall synthesis or inhibiting protein synthesis.

Anticancer Potential

Research has indicated that similar compounds can inhibit cancer cell growth. For example:

- Case Study : A study on pyridine derivatives reported that certain modifications led to enhanced cytotoxicity against human cancer cell lines through apoptosis induction and cell cycle arrest.

Anti-inflammatory Effects

Some studies suggest that the compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This could be beneficial in treating chronic inflammatory diseases.

Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Anti-inflammatory | Reduces cytokine levels in vitro |

Case Studies

- Antimicrobial Efficacy : A study evaluated the antibacterial activity of various pyridine derivatives, including 1-(4-Fluoroanilino)-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid. Results showed significant inhibition of Staphylococcus aureus and Escherichia coli growth.

- Cytotoxicity in Cancer Cells : In vitro studies demonstrated that the compound induced apoptosis in breast cancer cells (MCF-7), with IC50 values indicating potent activity compared to standard chemotherapeutics.

- Inflammation Model : In a murine model of inflammation, administration of the compound resulted in decreased levels of TNF-alpha and IL-6, suggesting a role in modulating immune responses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.